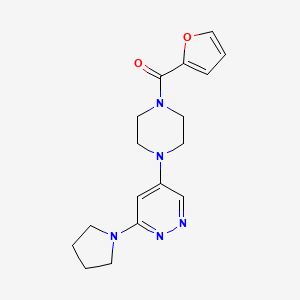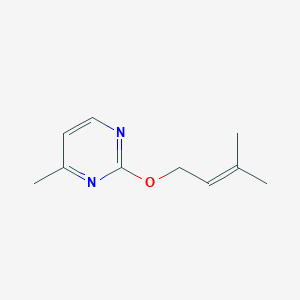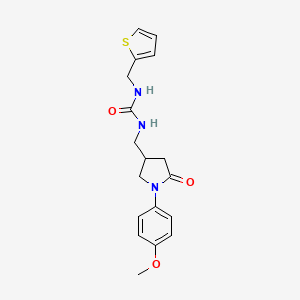![molecular formula C14H24N2O2 B2985235 {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine CAS No. 938126-40-0](/img/structure/B2985235.png)
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Amines, including “{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine”, can participate in a variety of chemical reactions. They can react with halogenoalkanes, acyl chlorides, and acid anhydrides . They can also form imine derivatives when they react with aldehydes and ketones . Furthermore, amines can react with sulfonyl groups to form sulfonamides .Scientific Research Applications
2-AMPE has been studied extensively for its potential therapeutic effects. It has been found to have anti-inflammatory, anticonvulsant, and anxiolytic effects in animal models. Additionally, it has been used in studies of memory and learning, as well as in studies of the effects of stress on behavior. It has also been used in studies of the effects of drugs on the central nervous system.
Mechanism of Action
2-AMPE is thought to act on the central nervous system by modulating the activity of neurotransmitters. Specifically, it is thought to increase the activity of gamma-aminobutyric acid (GABA) and decrease the activity of glutamate. This modulation of neurotransmitter activity is thought to be responsible for the therapeutic effects of 2-AMPE.
Biochemical and Physiological Effects
2-AMPE has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, reduce seizure activity, and reduce anxiety. Additionally, it has been found to have positive effects on memory and learning, as well as on the effects of stress on behavior.
Advantages and Limitations for Lab Experiments
2-AMPE has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is relatively stable in solution. Second, it has a wide range of therapeutic effects, making it useful for a variety of research applications. Lastly, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using 2-AMPE in laboratory experiments. First, it is relatively expensive, making it difficult to use in large-scale experiments. Second, its mechanism of action is still not fully understood, making it difficult to predict its effects. Lastly, it is not approved for use in humans, making it difficult to study its effects in clinical trials.
Future Directions
Given its potential therapeutic effects, there are many potential future directions for research on 2-AMPE. First, further research is needed to better understand its mechanism of action. Second, further research is needed to determine its potential therapeutic effects in humans. Third, further research is needed to determine its potential uses in the treatment of various diseases and disorders. Fourth, further research is needed to determine its potential side effects. Lastly, further research is needed to determine its potential for use in combination with other drugs.
Synthesis Methods
2-AMPE can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of phenylalanine and 2-methoxyphenoxyacetic acid. This reaction results in the formation of 2-AMPE, as well as other related compounds. Other methods of synthesis include the reaction of phenylalanine with 2-methoxybenzoic acid, and the reaction of phenylalanine with 2-methoxybenzoyl chloride.
Safety and Hazards
properties
IUPAC Name |
2-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-4-16(5-2)8-9-18-14-10-12(11-15)6-7-13(14)17-3/h6-7,10H,4-5,8-9,11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTOBRLAZZWDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2985155.png)


![N-(2,6-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2985159.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)


![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)
![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)

![3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide](/img/structure/B2985172.png)
